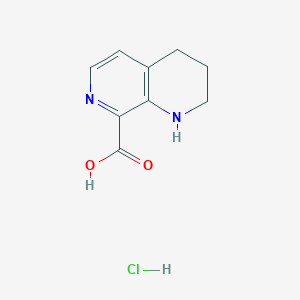

1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride" is a derivative within the naphthyridine family, which is a class of compounds known for their potential biological activities. The papers provided discuss various naphthyridine derivatives and their synthesis, structural analysis, and potential applications, particularly in the field of antibacterial agents.

Synthesis Analysis

The synthesis of naphthyridine derivatives is a multi-step process involving condensation, elimination, addition, protection, and deprotection reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine was achieved from 2-methylpyrazine through a six-step reaction sequence, yielding a total of 47.3% . This process included steps such as condensation, elimination, addition of a double bond with an amine, protection of the amino group, cyclic addition/exclusion, and removal of the protection group. The structure of the synthesized compound was confirmed using various analytical techniques, including 1H-NMR, 13C-NMR, elemental analysis, and mass spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be functionalized at various positions to yield different derivatives. For example, the paper discussing the hydrothermal synthesis of a compound related to the naphthyridine family describes the cocrystallization of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-anhydride with 4,4′-bipyridine (bpy) molecules . The crystal packing of this compound is stabilized by intermolecular O—H∙∙∙N and C—H∙∙∙O hydrogen bonds and π–π stacking interactions, with centroid–centroid distances of 3.5846 (9) Å .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives can be inferred from their interactions with other molecules and their potential to undergo various chemical reactions. In the context of antibacterial activity, certain naphthyridine derivatives, such as the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have shown efficacy against E. coli and other gram-negative bacteria . These compounds appear to operate through a pro-drug mechanism, as they did not exhibit in vitro activity, suggesting that they undergo chemical transformations within the biological system to exert their antibacterial effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are closely related to their molecular structure and the nature of their substituents. While the papers provided do not directly discuss the physical and chemical properties of "1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride," it can be extrapolated that properties such as solubility, melting point, and stability would be influenced by the presence of functional groups and the overall molecular conformation. The intermolecular interactions, such as hydrogen bonding and π–π stacking, observed in related compounds suggest that these derivatives may have unique solid-state properties that could affect their solubility and crystallinity .

Scientific Research Applications

Antibacterial Properties

- Synthesis and Antibacterial Evaluation : A study by Santilli et al. (1975) synthesized derivatives of 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid and evaluated their efficacy against bacterial infections, specifically gram-negative bacteria, in mice models (Santilli, Scotese, & Yurchenco, 1975).

- Enantiomer Synthesis for Enhanced Antibacterial Activity : Rosen et al. (1988) developed asymmetric syntheses of enantiomers of a derivative of 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid, noting significant antibacterial activity, especially against anaerobic bacteria (Rosen et al., 1988).

Chemical Synthesis and Reactivity

- Derivative Synthesis for Chemical Studies : Messinger and Meyer-Barrientos (1981) described the synthesis of derivatives of 1,2,3,4-tetrahydro-1,7-naphthyridine for further chemical studies (Messinger & Meyer-Barrientos, 1981).

- Protecting Group in Carboxylic Acids : Slade et al. (1999) explored the use of 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid as a selective protecting group for carboxylic acids in chemical synthesis (Slade, Pringle, & Sumner, 1999).

Supramolecular Chemistry

- Supramolecular Salts Construction : Jin et al. (2011) studied the formation of binary supramolecular organic salts using 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid derivatives, highlighting their role in hydrogen bonding and weak non-covalent interactions (Jin et al., 2011).

Future Directions

The future directions for the study of “1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride” and other naphthyridine derivatives may include further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in medicinal chemistry .

properties

IUPAC Name |

1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7;/h3,5,10H,1-2,4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUSJXXHXUUODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NC=C2)C(=O)O)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)